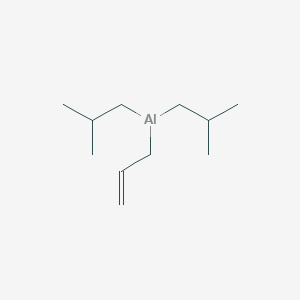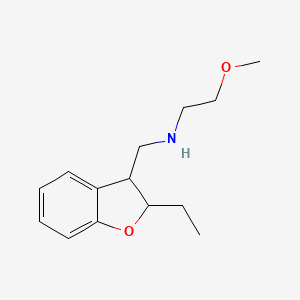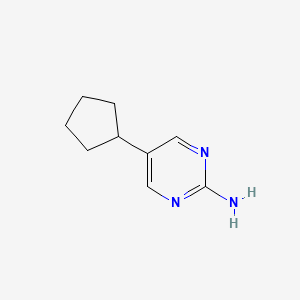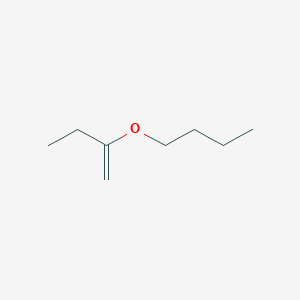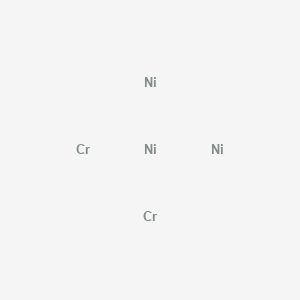
chromium;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium and nickel are transition metals that form a variety of compounds and alloys. One of the most well-known alloys is nichrome, which consists of nickel and chromium. This alloy is widely used due to its excellent resistance to oxidation and high temperatures, making it ideal for applications such as heating elements and resistance wires .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of nickel-chromium alloys typically involves melting the constituent metals together. The process includes the following steps:
Material Preparation: Nickel and chromium metals are prepared in the desired proportions.
Melting: The metals are melted together in a furnace.
Refining: The molten alloy is refined to remove impurities.
Casting: The refined alloy is poured into molds to form ingots or other desired shapes.
Industrial Production Methods
Industrial production of nickel-chromium alloys often involves continuous or semi-continuous casting methods. The alloy melt is conveyed into a crystallizer and solidified into ingots or other forms suitable for further processing .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel-chromium alloys undergo various chemical reactions, including:
Oxidation: When heated, the alloy forms a stable layer of chromium oxide, which protects it from further oxidation.
Reduction: Nickel and chromium can be reduced from their oxides using carbon or hydrogen.
Substitution: The alloy can undergo substitution reactions where one metal replaces another in a compound.
Common Reagents and Conditions
Oxidation: Typically occurs at high temperatures in the presence of oxygen.
Reduction: Carbon or hydrogen is used as reducing agents at elevated temperatures.
Substitution: Various metal salts can be used in aqueous or molten states.
Major Products
Chromium Oxide: Formed during oxidation, providing a protective layer.
Nickel Oxide: Can form under certain conditions but is less stable than chromium oxide.
Applications De Recherche Scientifique
Nickel-chromium alloys have numerous applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their stability and resistance to corrosion.
Biology: Employed in the development of medical devices and implants due to their biocompatibility.
Medicine: Utilized in dental restorations and prosthetics.
Industry: Widely used in heating elements, thermocouples, and resistance wires.
Mécanisme D'action
The mechanism by which nickel-chromium alloys exert their effects involves the formation of a stable chromium oxide layer when heated. This layer is thermodynamically stable and impervious to oxygen, protecting the underlying metal from further oxidation . Additionally, the alloy’s high mechanical strength and creep resistance contribute to its effectiveness in high-temperature applications .
Comparaison Avec Des Composés Similaires
Nickel-chromium alloys can be compared with other similar compounds such as:
Nickel-Iron Alloys: These alloys have lower oxidation resistance compared to nickel-chromium alloys.
Chromium-Cobalt Alloys: Known for their high wear resistance but less effective in high-temperature applications.
Nickel-Copper Alloys: These alloys have good corrosion resistance but lower mechanical strength compared to nickel-chromium alloys .
Conclusion
Nickel-chromium alloys, particularly nichrome, are essential materials in various fields due to their excellent resistance to oxidation, high temperatures, and mechanical strength. Their unique properties make them invaluable in scientific research, industry, and medicine.
Propriétés
Numéro CAS |
90620-98-7 |
|---|---|
Formule moléculaire |
Cr2Ni3 |
Poids moléculaire |
280.072 g/mol |
Nom IUPAC |
chromium;nickel |
InChI |
InChI=1S/2Cr.3Ni |
Clé InChI |
KGMXJQRQEBOVIK-UHFFFAOYSA-N |
SMILES canonique |
[Cr].[Cr].[Ni].[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
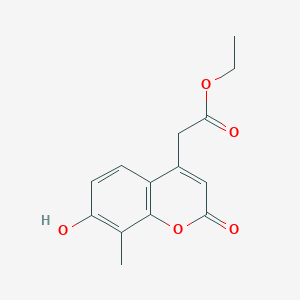
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
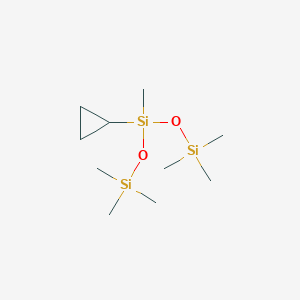
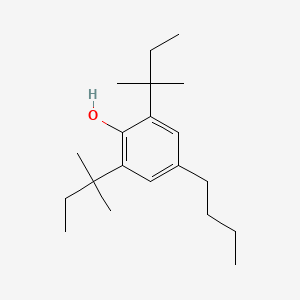
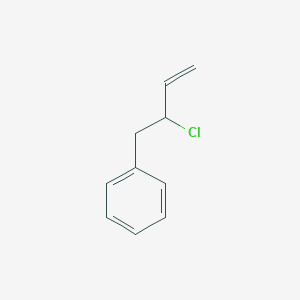

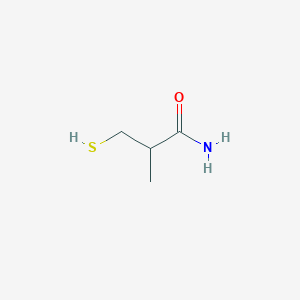
methanone](/img/structure/B14356559.png)
